2-(Iodomethyl)oxetane
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Overview
Description
2-(Iodomethyl)oxetane is an organic compound with the molecular formula C4H7IO It features a four-membered oxetane ring with an iodomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)oxetane typically involves the reaction of 2-hydroxymethyl-oxetane with iodine in the presence of triphenylphosphine and imidazole. The reaction is carried out in dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature . The reaction proceeds as follows: [ \text{2-Hydroxymethyl-oxetane} + \text{I}_2 + \text{PPh}_3 + \text{Imidazole} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment .
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate ring-opening.
Major Products Formed:
Substitution Reactions: Products include azidomethyl oxetane, thiocyanatomethyl oxetane, and aminomethyl oxetane.
Ring-Opening Reactions: Products include linear alcohols or ethers, depending on the reaction conditions.
Scientific Research Applications
2-(Iodomethyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor for biologically active compounds and can be used in the synthesis of nucleoside analogues.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)oxetane primarily involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The oxetane ring’s strain also contributes to its reactivity, making it susceptible to ring-opening reactions .
Comparison with Similar Compounds
- 2-Bromomethyl-oxetane
- 2-Chloromethyl-oxetane
- 2-Fluoromethyl-oxetane
Comparison: 2-(Iodomethyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogues. The iodine atom’s larger size and lower electronegativity compared to bromine, chlorine, and fluorine result in different reaction kinetics and mechanisms. For instance, this compound typically undergoes substitution reactions more readily than its chlorinated or fluorinated counterparts .
Properties
IUPAC Name |
2-(iodomethyl)oxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHNTROOBLPKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677806 |
Source
|
Record name | 2-(Iodomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121138-00-9 |
Source
|
Record name | 2-(Iodomethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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